8-(Methoxymethoxy)octa-1,3-diyne 8-(Methoxymethoxy)octa-1,3-diyne
Brand Name: Vulcanchem
CAS No.: 136667-41-9
VCID: VC19107553
InChI: InChI=1S/C10H14O2/c1-3-4-5-6-7-8-9-12-10-11-2/h1H,6-10H2,2H3
SMILES:
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

8-(Methoxymethoxy)octa-1,3-diyne

CAS No.: 136667-41-9

Cat. No.: VC19107553

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

8-(Methoxymethoxy)octa-1,3-diyne - 136667-41-9

Specification

CAS No. 136667-41-9
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name 8-(methoxymethoxy)octa-1,3-diyne
Standard InChI InChI=1S/C10H14O2/c1-3-4-5-6-7-8-9-12-10-11-2/h1H,6-10H2,2H3
Standard InChI Key TWPJZYCGOXNRPN-UHFFFAOYSA-N
Canonical SMILES COCOCCCCC#CC#C

Introduction

Chemical Identity and Structural Features

8-(Methoxymethoxy)octa-1,3-diyne belongs to the class of terminal and internal alkynes, distinguished by its methoxymethoxy (-OCH₂OCH₃) group at the eighth carbon position. The compound’s structure comprises an octadiynyl backbone with triple bonds at positions 1 and 3, as illustrated below:

HC≡C-C≡C-(CH₂)₄-OCH₂OCH₃\text{HC≡C-C≡C-(CH₂)₄-OCH₂OCH₃}

Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
Exact Mass166.0994 g/mol
LogP (Partition Coefficient)1.81

The methoxymethoxy group introduces steric and electronic effects, modulating the compound’s solubility and reactivity. The conjugated diyne system enables participation in [2+2] cycloadditions and metal-catalyzed coupling reactions, while the ether moiety enhances stability under acidic conditions.

Synthetic Methodologies

Copper-Catalyzed Oxidative Coupling

A pivotal synthesis route involves the homo-coupling of terminal alkynes using a recyclable Cu/C₃N₄ catalyst. As demonstrated by Xu et al., phenylacetylene derivatives undergo oxidative dimerization in isopropanol with KOH as a base, yielding symmetric 1,3-diynes in >90% efficiency . Adapting this protocol, 8-(methoxymethoxy)octa-1,3-diyne can be synthesized via coupling of propargyl ether precursors under mild conditions (room temperature, O₂ atmosphere).

Representative Reaction Conditions:

ParameterDetail
Catalyst20% Cu/C₃N₄ (10 mol%)
BaseKOH (2 equiv.)
SolventIsopropanol (0.5 mL)
Temperature25°C
Time6 hours
Yield55–99%

Etherification Strategies

Alternative approaches utilize nucleophilic substitution to install the methoxymethoxy group. For example, treatment of octa-1,3-diyn-8-ol with chloromethyl methyl ether in the presence of NaH or K₂CO₃ facilitates ether formation. This method requires anhydrous conditions to prevent hydrolysis of the sensitive alkyne bonds.

Physicochemical Properties

While experimental data for 8-(methoxymethoxy)octa-1,3-diyne remain limited, extrapolations from analogous compounds suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ether moiety; limited solubility in water (LogP = 1.81) .

  • Stability: Susceptible to oxidative degradation under prolonged exposure to air; stable under inert atmospheres at temperatures below 100°C.

  • Spectroscopic Signatures:

    • IR: Strong absorptions at ~3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).

    • ¹³C NMR: Peaks at δ 70–85 ppm (sp-hybridized carbons) and δ 55–60 ppm (methoxymethoxy carbons).

Reactivity and Mechanistic Insights

Alkyne-Functionalized Reactions

The compound undergoes hallmark alkyne transformations:

  • Cycloadditions: Participates in Huisgen [3+2] cycloadditions with azides to form triazoles, though the electron-withdrawing ether group may retard reactivity compared to non-functionalized alkynes.

  • Sonogashira Coupling: Palladium-catalyzed cross-couplings with aryl halides yield extended π-conjugated systems, critical in materials science .

Acid-Mediated Rearrangements

Under Brønsted acid catalysis (e.g., H₂SO₄), the methoxymethoxy group may undergo cleavage, regenerating the parent diyne. This property is exploitable in protective group strategies during multi-step syntheses.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor to indanones and spirocyclic systems via Friedel-Crafts alkylation or Diels-Alder reactions. For instance, intramolecular cyclization analogous to Barbosa’s NbCl₅-catalyzed method could yield substituted 1-indanones .

Material Science Applications

Conjugated diynes are integral to carbon-rich materials. 8-(Methoxymethoxy)octa-1,3-diyne’s ability to polymerize via Glaser coupling offers routes to poly(arylene ethynylene) derivatives with tunable optoelectronic properties .

Future Research Directions

  • Catalyst Development: Designing heterogeneous catalysts to improve yield and selectivity in cross-coupling reactions.

  • Biological Screening: Evaluating antimicrobial and anticancer activity through in vitro assays.

  • Computational Modeling: DFT studies to predict regioselectivity in cycloaddition reactions.

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